Cas no 2171428-62-7 (4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

4-(2S,3S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The stereochemistry at the 2S,3S and 2-methyl positions ensures high enantiomeric purity, critical for precise peptide chain assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions without affecting acid-labile side chains. The branched alkyl substituents enhance steric control, reducing racemization risks during coupling. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) for constructing complex peptides with defined secondary structures. Its stability and compatibility with standard SPPS protocols make it a reliable intermediate for research and pharmaceutical applications.
4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid structure
2171428-62-7 structure
Product name:4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid
CAS No:2171428-62-7
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:6422828
PubChem ID:165811697

4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid
    • 2171428-62-7
    • 4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylbutanoic acid
    • EN300-1515507
    • インチ: 1S/C26H32N2O5/c1-4-16(2)23(24(29)27-14-13-17(3)25(30)31)28-26(32)33-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-23H,4,13-15H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)/t16-,17?,23-/m0/s1
    • InChIKey: CHFWGKURAFJIIH-UPDSHLEGSA-N
    • SMILES: O(C(N[C@H](C(NCCC(C(=O)O)C)=O)[C@@H](C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 662
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.6

4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1515507-5.0g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylbutanoic acid
2171428-62-7
5g
$9769.0 2023-06-05
Enamine
EN300-1515507-10.0g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylbutanoic acid
2171428-62-7
10g
$14487.0 2023-06-05
Enamine
EN300-1515507-0.25g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylbutanoic acid
2171428-62-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1515507-1.0g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylbutanoic acid
2171428-62-7
1g
$3368.0 2023-06-05
Enamine
EN300-1515507-50mg
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylbutanoic acid
2171428-62-7
50mg
$768.0 2023-09-27
Enamine
EN300-1515507-500mg
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylbutanoic acid
2171428-62-7
500mg
$877.0 2023-09-27
Enamine
EN300-1515507-2.5g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylbutanoic acid
2171428-62-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1515507-2500mg
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylbutanoic acid
2171428-62-7
2500mg
$1791.0 2023-09-27
Enamine
EN300-1515507-0.05g
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylbutanoic acid
2171428-62-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1515507-10000mg
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylbutanoic acid
2171428-62-7
10000mg
$3929.0 2023-09-27

4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid 関連文献

4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acidに関する追加情報

Comprehensive Analysis of 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid (CAS No. 2171428-62-7)

In the realm of peptide synthesis and pharmaceutical research, 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid (CAS No. 2171428-62-7) has emerged as a critical building block. This compound, often abbreviated as Fmoc-protected amino acid derivative, plays a pivotal role in solid-phase peptide synthesis (SPPS). Its unique structural features, including the Fmoc group and branched alkyl side chains, make it indispensable for designing complex peptides with enhanced stability and bioavailability. Researchers are increasingly focusing on its applications in drug discovery, particularly for targeting protein-protein interactions and enzyme inhibition.

The growing interest in peptide therapeutics and precision medicine has propelled the demand for high-purity Fmoc-protected amino acids. With CAS No. 2171428-62-7, scientists can achieve precise control over peptide sequences, enabling the development of novel treatments for metabolic disorders and neurodegenerative diseases. Recent studies highlight its compatibility with automated synthesizers, reducing production time while maintaining yield efficiency—a key concern for biotech startups and academic labs alike.

One of the most searched questions in this domain is: "How does Fmoc deprotection work in peptide synthesis?" The answer lies in the labile nature of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which can be cleaved under mild basic conditions (e.g., piperidine). This property minimizes side reactions, preserving the integrity of sensitive residues like 2-methylbutanoic acid. Such technical advantages align with the industry’s shift toward greener chemistry, as fewer harsh reagents are required compared to traditional Boc-protection strategies.

From an SEO perspective, trending queries like "CAS 2171428-62-7 supplier" or "Fmoc-amino acid solubility guidelines" reflect user needs for practical data. This compound’s solubility in polar aprotic solvents (e.g., DMF or DMSO) is frequently discussed in forums, underscoring its utility in large-scale applications. Moreover, its stereochemical purity (2S,3S configuration) ensures reproducibility—a non-negotiable criterion for FDA submissions.

Innovations in cryogenic peptide storage and lyophilization techniques further amplify the relevance of CAS No. 2171428-62-7. As the biopharma sector prioritizes long-term stability, this compound’s resistance to racemization during storage has garnered attention. Coupled with its role in generating peptide-drug conjugates (PDCs), it addresses modern challenges like tumor targeting and controlled drug release—topics dominating PubMed and patent filings.

In conclusion, 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid exemplifies the synergy between synthetic chemistry and therapeutic innovation. Its multifaceted applications—from high-throughput screening to personalized medicine—cement its status as a cornerstone of 21st-century drug development.

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